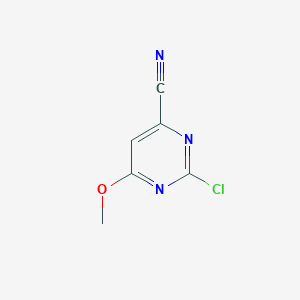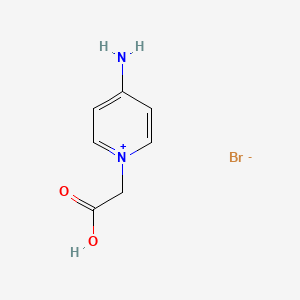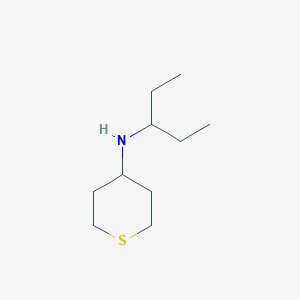
N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine: is a chemical compound with the molecular formula C10H21NS It is a derivative of thiopyran, a sulfur-containing heterocycle, and features an amine group attached to the tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran derivatives with appropriate amine precursors. One common method includes the alkylation of tetrahydrothiopyran-4-amine with pentan-3-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with molecular targets through its amine and sulfur functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfur atom can participate in redox reactions and form covalent bonds with other sulfur-containing compounds. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-(tetrahydro-2H-thiopyran-4-yl)oxetan-3-amine
- 4-Aminotetrahydropyran
Comparison: N-(Pentan-3-yl)tetrahydro-2H-thiopyran-4-amine is unique due to the presence of the pentan-3-yl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-pentan-3-ylthian-4-amine |
InChI |
InChI=1S/C10H21NS/c1-3-9(4-2)11-10-5-7-12-8-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
ADPUMMSEQNGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


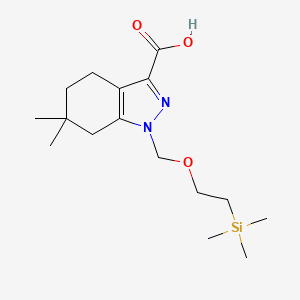
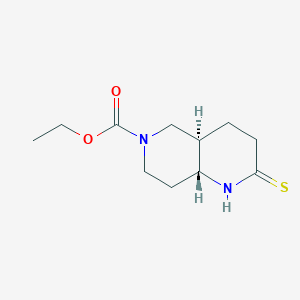
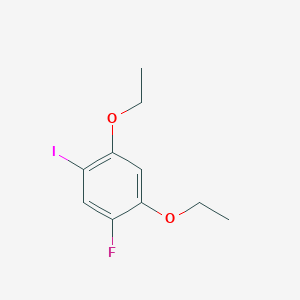
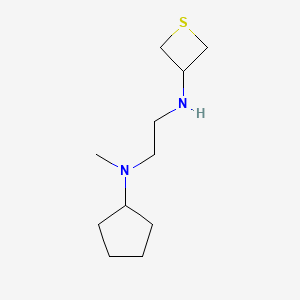
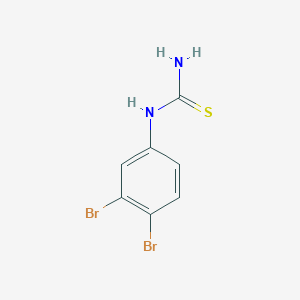
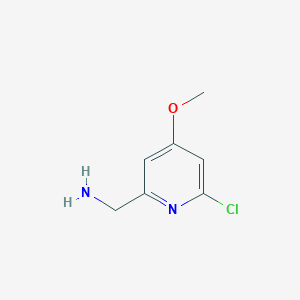
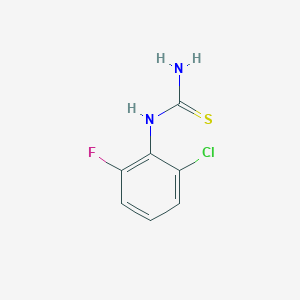
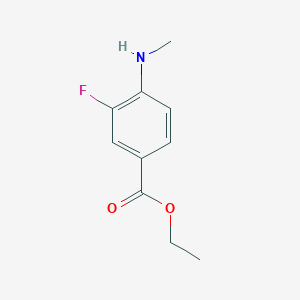

![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B12999797.png)

